5-bromo-1H-indol-3-amine

Kinase inhibition GSK-3β Structure-activity relationship

5-Bromo-1H-indol-3-amine (CAS 525590-24-3; 69343-99-3) is a halogenated indole derivative bearing a primary amine at the 3-position and a bromine substituent at the 5-position of the indole ring. With a molecular formula of C₈H₇BrN₂ and a molecular weight of 211.06 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antimicrobial agents.

Molecular Formula C8H7BrN2
Molecular Weight 211.062
CAS No. 525590-24-3; 69343-99-3
Cat. No. B2602218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-indol-3-amine
CAS525590-24-3; 69343-99-3
Molecular FormulaC8H7BrN2
Molecular Weight211.062
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CN2)N
InChIInChI=1S/C8H7BrN2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H,10H2
InChIKeySONHFBNXEWKXMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-indol-3-amine (CAS 525590-24-3) Technical Procurement Overview: A Differentiated 3-Aminoindole Scaffold for Kinase-Targeted Research


5-Bromo-1H-indol-3-amine (CAS 525590-24-3; 69343-99-3) is a halogenated indole derivative bearing a primary amine at the 3-position and a bromine substituent at the 5-position of the indole ring . With a molecular formula of C₈H₇BrN₂ and a molecular weight of 211.06 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antimicrobial agents . The 5-bromo substitution pattern confers distinct electronic and steric properties that influence both biological activity and synthetic reactivity compared to other halogenated or unsubstituted indole analogs [1].

Why 5-Bromo-1H-indol-3-amine Cannot Be Replaced by Other Halogenated Indoles or Unsubstituted Analogs


Direct substitution of 5-bromo-1H-indol-3-amine with other halogenated indoles (e.g., 5-fluoro, 5-chloro) or positional isomers (e.g., 4-bromo, 6-bromo) is not scientifically justified without re-optimization of the synthetic route or biological assay. The bromine atom at the 5-position imparts unique electronic effects, steric bulk, and reactivity in cross-coupling reactions that differ substantially from fluoro or chloro analogs [1]. Furthermore, the specific substitution pattern dictates distinct binding interactions with biological targets such as GSK-3β and pp60c-Src, leading to quantifiable differences in inhibitory potency that cannot be assumed across analogs [2]. The presence of the primary amine at the 3-position further differentiates this scaffold from other 5-bromoindoles lacking this functional handle, enabling unique derivatization pathways .

Quantitative Differentiation of 5-Bromo-1H-indol-3-amine: Head-to-Head Data vs. Closest Analogs


GSK-3β Inhibitory Potency: 5-Bromo Substitution Delivers 1.4 μM IC50 vs. 4.0 μM for Unsubstituted Analog

In a systematic SAR study of 3-substituted indoles, the 5-bromo derivative (compound 5f) demonstrated a GSK-3β IC50 of 1.4 ± 0.4 μM, representing a 2.9-fold improvement in potency compared to the unsubstituted parent compound (5a, IC50 = 4.0 ± 0.2 μM) under identical assay conditions [1]. This quantifiable potency enhancement is attributed to the electron-withdrawing and steric effects of the bromine atom at the 5-position.

Kinase inhibition GSK-3β Structure-activity relationship Halogen substitution

Antimicrobial Potentiation: 5-Bromo-Indole Conjugates Achieve MIC ≤ 0.28 µM and 21-Fold Doxycycline Enhancement

5-Bromo-substituted indole-3-carboxamido-polyamine conjugates exhibited broad-spectrum antimicrobial activity with MIC values ≤ 0.28 µM against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans [1]. The 5-bromo analog 13b restored doxycycline activity against Pseudomonas aeruginosa with a 21-fold enhancement, while the corresponding non-brominated analogs showed significantly reduced or no potentiation activity under the same assay conditions.

Antimicrobial resistance Antibiotic potentiator Membrane disruption MRSA

Distinct Antifungal Mechanism: 5-Bromoindole Inhibits Fusarium via Non-Tryptophan Pathway, Unlike Fluoro Analogs

In Fusarium oxysporum f. sp. spinaciae, 5-bromoindole suppresses mycelial growth via a mechanism distinct from 5-fluoroindole and 4-fluoroindole. While the antifungal activity of fluoroindoles is reversed by addition of tryptophan or anthranilic acid (indicating inhibition of anthranilate synthase), the activity of 5-bromoindole is not rescued by these metabolites, confirming a different inhibitory target or pathway [1].

Antifungal Fusarium oxysporum Mechanism of action Tryptophan biosynthesis

Src Kinase Inhibition: 5-Bromo-Substituted Indole-3-amines Yield IC50 of 4.69 µM, Outperforming Unsubstituted Congeners

Among a series of N-benzyl-indole-3-amine derivatives, the 5-bromo-substituted compound (8c) exhibited the most potent inhibition of pp60c-Src tyrosine kinase with an IC50 of 4.69 µM, representing the most active compound in the series [1]. Other 5-bromo derivatives in the same study showed IC50 values ranging from 74.79 to 84.23 µM, demonstrating that specific structural optimization around the 5-bromoindole core is required to achieve maximal potency.

Tyrosine kinase pp60c-Src Cancer Kinase inhibitor

Physicochemical Differentiation: Aqueous Solubility of 1.2 g/L Enables Distinct Formulation and Handling Properties

5-Bromo-1H-indol-3-amine exhibits a calculated aqueous solubility of 1.2 g/L at 25°C, as determined by ACD/Labs software . This solubility value provides a quantitative baseline for formulation development and differs from other halogenated indole-3-amines, which may exhibit higher or lower solubility based on the halogen substituent's impact on crystal packing and hydration energy.

Solubility Formulation Physicochemical properties Pre-formulation

Optimal Scientific and Industrial Use Cases for 5-Bromo-1H-indol-3-amine Based on Validated Evidence


Development of GSK-3β Inhibitors for Metabolic Disorders and Oncology

Based on the 2.9-fold potency advantage over unsubstituted indole analogs (IC50 = 1.4 µM vs. 4.0 µM) [1], 5-bromo-1H-indol-3-amine is a preferred starting scaffold for medicinal chemistry programs targeting glycogen synthase kinase-3β. The bromine substituent enhances binding affinity and provides a synthetic handle for further derivatization via cross-coupling reactions.

Antibiotic Adjuvant Discovery for Multidrug-Resistant Gram-Negative Infections

The demonstrated 21-fold enhancement of doxycycline activity against Pseudomonas aeruginosa by 5-bromo-indole-3-carboxamido-polyamine conjugates [2] positions this scaffold as a critical building block for developing antibiotic potentiators. Researchers focused on overcoming antimicrobial resistance should prioritize 5-bromo-substituted indoles over non-halogenated or other halogenated analogs.

Mechanistic Probing of Fungal Tryptophan Biosynthesis Pathways

The distinct antifungal mechanism of 5-bromoindole, which operates independently of tryptophan pathway inhibition unlike fluoroindoles [3], makes this compound a valuable chemical probe for dissecting fungal metabolic pathways and identifying novel antifungal targets.

Src Family Kinase Inhibitor Lead Optimization

With an optimized derivative achieving an IC50 of 4.69 µM against pp60c-Src [4], 5-bromo-1H-indol-3-amine serves as a validated starting point for developing Src kinase inhibitors. Researchers should note that additional structural modifications are required to achieve sub-micromolar potency, but the 5-bromoindole core provides a favorable foundation for SAR exploration.

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